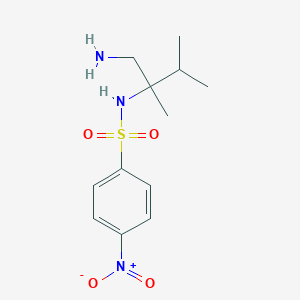
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a combination of an amino group, a nitro group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonamide group. The amino group is then introduced through a series of reactions involving amination of the intermediate compounds. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(1-Amino-2,3-dimethylbutan-2-yl)-4-aminobenzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitro and sulfonamide groups may participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Amino-2,3-dimethylbutan-2-yl)benzenesulfonamide
- N-(1-Amino-2,3-dimethylbutan-2-yl)furan-2-sulfonamide
- (1-amino-2,3-dimethylbutan-2-yl)(butyl)ethylamine
Uniqueness
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Eigenschaften
Molekularformel |
C12H19N3O4S |
|---|---|
Molekulargewicht |
301.36 g/mol |
IUPAC-Name |
N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-9(2)12(3,8-13)14-20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7,9,14H,8,13H2,1-3H3 |
InChI-Schlüssel |
RWQIAHLJICULPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





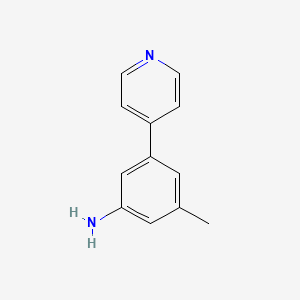

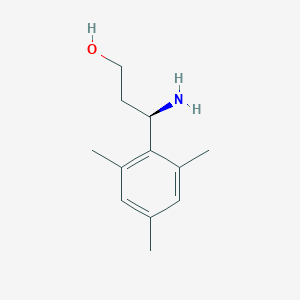
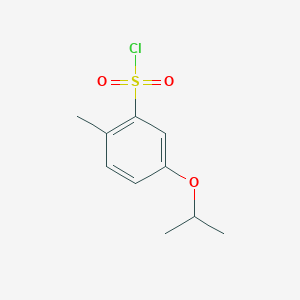

![1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13083096.png)
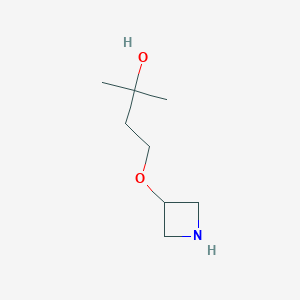

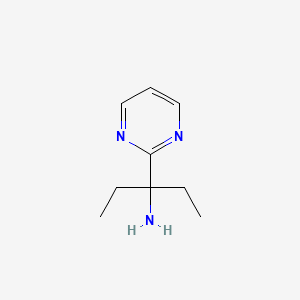

![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B13083126.png)
